Cas no 337915-79-4 (5-Bromo-N1-methylbenzene-1,2-diamine)
5-Bromo-N1-methylbenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N1-methylbenzene-1,2-diamine
- 4-Bromo-N2-methyl-1,2-benzenediamine
- 1,2-Benzenediamine, 4-bromo-N2 -methyl-
- 4-bromo-2-N-methylbenzene-1,2-diamine
- (2-amino-5-bromophenyl)methylamine
- 4-BROMO-2-METHYLAMINOANILINE
- 4-bromo-N2-methylbenzene-1,2-diamine
- 5-bromo-N-methylbenzene-1,2-diamine
- 1,2-BENZENEDIAMINE, 4-BROMO-N2-METHYL-
- EN300-120362
- SCHEMBL931406
- DS-13179
- AM20040209
- J-517180
- 5-bromo-N1-methylbenzene 1,2-diamine
- CS-W005679
- 1,2-Benzenediamine, 4-bromo-N2-methyl
- SB77849
- AKOS014678863
- 4-Bromo-2-methylamino-aniline
- 4-bromo-N2-methyl-benzene-1,2-diamine;5-Bromo-N1-methyl-1,2-benzenediamine
- DTXSID50480070
- WQNHSCZQLLEPOM-UHFFFAOYSA-N
- 337915-79-4
- A821946
-
- MDL: MFCD11977373
- Inchi: 1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
- InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)NC)N
Computed Properties
- Exact Mass: 199.99500
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.578
- Boiling Point: 289 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.673
- PSA: 38.05000
- LogP: 2.72720
5-Bromo-N1-methylbenzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Bromo-N1-methylbenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM192781-5g |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95+% | 5g |
$243 | 2021-06-16 | |
| Chemenu | CM192781-10g |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95+% | 10g |
$439 | 2021-06-16 | |
| Fluorochem | 223519-1g |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95% | 1g |
£64.00 | 2022-02-28 | |
| Apollo Scientific | OR913515-250mg |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95% | 250mg |
£17.00 | 2025-02-20 | |
| Apollo Scientific | OR913515-1g |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95% | 1g |
£34.00 | 2025-02-20 | |
| Apollo Scientific | OR913515-5g |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 95% | 5g |
£166.00 | 2025-02-20 | |
| TRC | B686693-50mg |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B686693-100mg |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B686693-500mg |
5-Bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | 500mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N824918-1g |
5-bromo-N1-methylbenzene-1,2-diamine |
337915-79-4 | ≥95% | 1g |
653.40 | 2021-05-17 |
5-Bromo-N1-methylbenzene-1,2-diamine Suppliers
5-Bromo-N1-methylbenzene-1,2-diamine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 5-Bromo-N1-methylbenzene-1,2-diamine
Introduction to 5-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 337915-79-4)
5-Bromo-N1-methylbenzene-1,2-diamine, with the chemical formula C₇H₇BrN₂, is a significant compound in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its versatile applications in drug development and molecular biology. Its unique structural properties make it a valuable intermediate in synthesizing various bioactive molecules. The presence of both bromine and amine functional groups enhances its reactivity, making it a preferred choice for medicinal chemists and researchers.
The compound's molecular structure consists of a benzene ring substituted with a bromine atom at the 5-position and two amino groups, one of which is methylated at the N1 position. This configuration imparts distinct chemical characteristics that are exploited in various synthetic pathways. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the amino groups allow for condensation reactions and the formation of more complex structures.
In recent years, 5-Bromo-N1-methylbenzene-1,2-diamine has been extensively studied for its potential in developing novel therapeutic agents. Its derivatives have shown promise in inhibiting specific enzymatic targets associated with diseases such as cancer and inflammation. For instance, research has demonstrated its role in synthesizing small-molecule inhibitors that target kinases and other critical proteins involved in cellular signaling pathways.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic scaffolds. Heterocycles are fundamental components of many pharmaceuticals due to their ability to mimic natural biological structures and interact with biological targets. The brominated aromatic system in 5-Bromo-N1-methylbenzene-1,2-diamine provides an excellent platform for creating diverse heterocyclic compounds through palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Recent advancements in computational chemistry have further highlighted the importance of 5-Bromo-N1-methylbenzene-1,2-diamine. Molecular modeling studies have revealed its potential as a scaffold for designing molecules with enhanced binding affinity to protein targets. These studies leverage machine learning algorithms to predict optimal modifications that could improve drug-like properties such as solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has also explored the use of 5-Bromo-N1-methylbenzene-1,2-diamine in developing next-generation antibiotics. The structural motifs present in this compound can be modified to create novel antibiotics that target resistant bacterial strains. This is particularly relevant in the face of growing concerns about antibiotic resistance, where innovative approaches are needed to combat infections caused by multidrug-resistant bacteria.
In addition to its pharmaceutical applications, 5-Bromo-N1-methylbenzene-1,2-diamine has found utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. Such applications contribute to improving crop yields and ensuring food security.
The synthesis of 5-Bromo-N1-methylbenzene-1,2-diamine itself is an area of active research. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve multi-step organic transformations starting from readily available precursors such as aniline derivatives. Advances in green chemistry principles have also led to the development of more environmentally friendly synthetic protocols that reduce waste and hazardous byproducts.
The role of 5-Bromo-N1-methylbenzene-1,2-diamine in material science is another emerging field. Its ability to form coordination complexes with metal ions makes it a candidate for designing functional materials such as catalysts and sensors. These materials have potential applications in industrial processes and environmental monitoring.
In conclusion, 5-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 337915-79-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists, biologists, and materials scientists alike. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in drug discovery, agriculture, and materials science.
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